1-(2-Hydroxycyclohex-1-en-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-(2-Hydroxycyclohex-1-en-1-yl)ethanone can be synthesized through various methods. One common synthetic route involves the acetylation of cyclohexanone. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like sulfuric acid or aluminum chloride . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
1-(2-Hydroxycyclohex-1-en-1-yl)ethanone undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
1-(2-Hydroxycyclohex-1-en-1-yl)ethanone has various applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Hydroxycyclohex-1-en-1-yl)ethanone exerts its effects depends on the specific application. In biochemical reactions, the compound may act as a substrate or inhibitor for enzymes, affecting their activity and the overall metabolic pathway . The molecular targets and pathways involved can vary, but they often include key enzymes and receptors in the biological system .
Comparison with Similar Compounds
1-(2-Hydroxycyclohex-1-en-1-yl)ethanone can be compared with other similar compounds such as:
Cyclohexanone: A simple ketone with similar structural features but lacking the hydroxyl group.
Cyclohexanol: The reduced form of cyclohexanone, containing a hydroxyl group instead of a carbonyl group.
2-Acetylcyclohexanone: A closely related compound with similar chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and applications .
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(2-hydroxycyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h10H,2-5H2,1H3 |
InChI Key |
CSYFWIXHSRSTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.